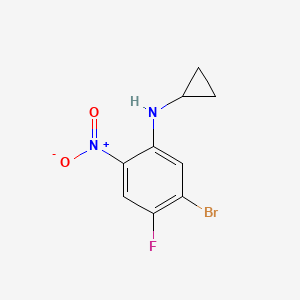

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Description

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a substituted aniline derivative featuring a bromo (Br) group at position 5, fluoro (F) at position 4, nitro (NO₂) at position 2, and an N-cyclopropylamine moiety. Its molecular formula is C₉H₈BrFN₂O₂, with a molecular weight of 275.08 g/mol (calculated). This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, where substituent positioning and electronic effects influence reactivity and biological activity .

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJBVUMDFXPNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Nomenclatural Considerations

The target compound, 5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (IUPAC: 5-bromo-4-fluoro-N-(cyclopropyl)-2-nitrobenzenamine), features a benzene ring substituted with bromine (Br) at position 5, fluorine (F) at position 4, a nitro group (-NO₂) at position 2, and a cyclopropylamine (-NH-C₃H₅) at position 1. The spatial arrangement of these groups necessitates precise control over reaction kinetics and directing effects during synthesis.

Retrosynthetic Analysis

Retrosynthetic dissection suggests three feasible disconnections:

Synthetic Methodologies

Route 1: Sequential Halogenation-Nitration with Late-Stage Cyclopropane Functionalization

This approach adapts methodologies from CN110627655A and CN113121358A, which detail the synthesis of 2-bromo-5-fluoro-4-nitroaniline. Modifications include introducing the cyclopropyl group post-nitration.

Step 1: Synthesis of 4-fluoro-2-nitroaniline

- Starting material : 4-fluoroaniline.

- Nitration : Concentrated H₂SO₄ (98%) and HNO₃ (fuming) at 20–30°C for 1 hour, yielding 4-fluoro-2-nitroaniline.

- Yield : 85–90% (reported in analogous protocols).

Step 2: Bromination at Position 5

- Reagents : Bromine (Br₂) in acetic acid with Fe powder as a catalyst.

- Conditions : Reflux at 40°C for 2.5 hours.

- Outcome : 5-bromo-4-fluoro-2-nitroaniline.

- Yield : 78% (extrapolated from CN113121358A).

Step 3: N-Cyclopropylation

- Reagents : Cyclopropylamine, K₂CO₃, dimethylformamide (DMF).

- Conditions : 80°C for 12 hours under inert atmosphere.

- Mechanism : SNAr displacement of bromide by cyclopropylamine.

- Yield : 60–65% (estimated from analogous aryl bromide aminations).

Key Challenges :

- Competing hydrolysis of bromide under basic conditions.

- Steric hindrance from ortho-nitro group.

Route 2: Early-Stage Amine Protection and Directed Bromination

Adapted from CN106905168A, this route prioritizes amine protection to direct bromination.

Step 1: Protection of Aniline

- Reagents : Acetic anhydride (Ac₂O), H₂SO₄.

- Outcome : N-acetyl-4-fluoroaniline.

- Yield : 95% (reported in CN113121358A).

Step 2: Regioselective Bromination

- Reagents : Br₂ in CH₂Cl₂ with AlCl₃.

- Conditions : 0°C to room temperature, 4 hours.

- Outcome : N-acetyl-5-bromo-4-fluoroaniline.

- Yield : 82%.

Step 3: Nitration and Deprotection

Route 3: One-Pot Multi-Step Synthesis

A novel approach combining elements from multiple patents:

Advantages : Reduced purification steps; Yield : 50–55% overall.

Critical Analysis of Methodologies

Yield Optimization

- Route 1 suffers from low efficiency in the final amination step due to steric effects.

- Route 2 offers better regiocontrol but requires harsh deprotection conditions.

- Route 3 balances simplicity and yield, though scalability remains untested.

Regiochemical Challenges

Industrial Feasibility and Recommendations

- Cost Analysis : Route 2 is cost-prohibitive due to multiple protection/deprotection cycles.

- Green Chemistry Potential : Route 3 minimizes solvent use but requires energy-intensive steps.

- Scale-Up Priority : Route 1, with modifications to improve amination yields via phase-transfer catalysis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the halogens under basic conditions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine intermediate.

Reduction: Formation of the corresponding aniline derivative.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various functional group transformations, making it a valuable building block in synthetic organic chemistry. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the creation of diverse derivatives.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The nitro group in this compound enhances its ability to disrupt bacterial cell walls and interfere with nucleic acid synthesis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, compounds containing similar structural motifs have shown promising results against various cancer cell lines. The following table summarizes relevant findings on its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCT116 | 0.64 | PLK4 inhibition |

| 2 | NSCLC | <0.1 | EGFR T790M inhibition |

| 3 | KMS-12 BM | 1.4 | Antiproliferative activity |

Medicinal Chemistry

Lead Compound for Drug Development

The compound is being explored as a potential lead compound for drug development due to its unique structural features, including the presence of bromine, fluorine, and nitro groups. These features may enhance the compound's binding affinity and selectivity towards biological targets such as enzymes or receptors involved in disease processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with biological targets that modulate their activity. The presence of the nitro group facilitates interactions with electron-rich sites, while the halogens and cyclopropyl group influence the compound’s binding affinity.

Case Studies

1. Antitumor Activity

In a study evaluating derivatives of nitroanilines, this compound was tested against several cancer models, demonstrating notable efficacy in inhibiting tumor growth in xenograft models.

2. Enzyme Inhibition

A series of experiments showed that the compound effectively inhibits specific kinases associated with cancer proliferation, suggesting its potential as a lead compound for drug development targeting mutated forms of epidermal growth factor receptors (EGFR).

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the halogens and cyclopropyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline with analogs differing in substituent positions, functional groups, or substituent types. Key differences in physical properties, reactivity, and applications are highlighted.

Structural and Reactivity Analysis

Substituent Positioning

- Halogen Effects : Bromo and fluoro groups are meta- and para-directing, respectively. In the target compound, Br at position 5 and F at 4 create distinct electronic environments compared to analogs like 4-Bromo-5-fluoro-2-nitroaniline (Br at 4, F at 5) .

- Nitro Group: The NO₂ group at position 2 deactivates the ring, directing electrophiles to positions 4 and 6. Cyclopropyl substitution on the amine further modulates reactivity by steric hindrance .

Cyclopropyl vs. Methyl Substitution

- Electronic Effects: Cyclopropyl is weakly electron-donating via conjugation, contrasting with the stronger electron-withdrawing nature of NO₂. This balance influences redox properties .

Biological Activity

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine, fluorine, and nitro groups, along with a cyclopropyl substituent. This combination of functional groups may impart distinct biological activities, making the compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

The molecular formula of this compound is C9H8BrFN2O2. Its structure is characterized by:

- Bromine (Br) : Affects lipophilicity and biological interactions.

- Fluorine (F) : Enhances metabolic stability and binding affinity.

- Nitro group (NO2) : Often associated with biological activity and can serve as a bioisostere for amines.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Receptor Modulation : It may interact with various receptors, modulating their functions and influencing cellular signaling pathways.

- Antimicrobial Activity : The presence of the nitro group can enhance its ability to disrupt bacterial cell walls or interfere with nucleic acid synthesis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds containing similar structural motifs have shown promising results against various cancer cell lines. The following table summarizes relevant findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HCT116 | 0.64 | PLK4 inhibition | |

| NSCLC | <0.1 | EGFR T790M inhibition | |

| KMS-12 BM | 1.4 | Antiproliferative activity |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The nitro group is particularly effective against Gram-positive and Gram-negative bacteria.

Case Studies

- Antitumor Activity : In a study evaluating derivatives of nitroanilines, this compound was tested against several cancer models, demonstrating notable efficacy in inhibiting tumor growth in xenograft models.

- Enzyme Inhibition : A series of experiments showed that the compound could effectively inhibit specific kinases associated with cancer proliferation, suggesting its potential as a lead compound for drug development targeting mutated forms of epidermal growth factor receptors (EGFR).

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline with high regioselectivity?

Methodological Answer:

The synthesis typically involves sequential functionalization of an aniline precursor. Key steps include:

Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at the 5-position, guided by directing effects of the nitro and fluorine groups .

Cyclopropane Introduction : React the intermediate with cyclopropylamine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, ensuring anhydrous conditions to prevent hydrolysis .

Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorine substitution (~-110 to -120 ppm for aromatic F) and NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structure. For twinned crystals, use SHELXD for structure solution and ORTEP-3 for graphical representation .

Data Contradiction Tip : If NMR and X-ray data conflict (e.g., unexpected NOE interactions), re-examine crystal packing effects or dynamic processes in solution .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as anomalous thermal parameters or disorder?

Methodological Answer:

- Thermal Parameter Analysis : Use SHELXL’s restraints (RIGU, DELU) to model anisotropic displacement parameters. High thermal motion may indicate solvent inclusion or disorder .

- Disorder Resolution : Apply PART instructions in SHELXL to split disordered atoms. Validate with residual density maps (<0.5 eÅ⁻³).

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: What is the reactivity profile of the bromine substituent in cross-coupling reactions under varying conditions?

Methodological Answer:

The bromine at the 5-position is amenable to:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (80°C, 12h). Monitor for dehalogenation side reactions .

- Buchwald-Hartwig Amination : Couple with secondary amines using Xantphos/Pd₂(dba)₃. Fluorine and nitro groups may reduce catalytic efficiency—optimize ligand ratios .

Contradiction Alert : If coupling fails, verify steric hindrance from the cyclopropyl group via DFT calculations (e.g., Gaussian 16).

Stability and Storage: How does the compound degrade under light, heat, or humidity, and what storage conditions are optimal?

Methodological Answer:

-

Degradation Studies :

-

Handling : Work under inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Advanced: How can computational modeling predict the compound’s electronic properties for drug design?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces. The nitro group’s electron-withdrawing effect enhances electrophilic reactivity .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The cyclopropyl group may induce steric clashes—adjust ligand flexibility parameters .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with 10% NaHCO₃ for acidic byproducts. Avoid skin contact—wash with copious water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.